molecular formula C12H16INO B1466765 N-[(4-iodophenyl)methyl]oxan-4-amine CAS No. 1245710-94-4

N-[(4-iodophenyl)methyl]oxan-4-amine

Cat. No.: B1466765
CAS No.: 1245710-94-4
M. Wt: 317.17 g/mol
InChI Key: QFHZTVZECQAANN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(4-iodophenyl)methyl]oxan-4-amine is a useful research compound. Its molecular formula is C12H16INO and its molecular weight is 317.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Aminocarbonylation Reactions
Aminocarbonylation of nitrogen-containing iodo-heteroaromatics, including the synthesis of N-substituted nicotinamide and 3-pyridyl-glyoxylamides, demonstrates the utility of palladium-catalyzed reactions in constructing biologically relevant compounds. Such methodologies could be applicable for the functionalization of compounds like N-[(4-iodophenyl)methyl]oxan-4-amine, offering a pathway to synthesize a wide range of N-substituted amides and related structures with potential biological activities (Takács et al., 2007).

Advanced Material Synthesis

Graphene-based Catalysts for Nitro Compound Reduction
The reduction of nitro compounds to amines using graphene-based catalysts represents a significant advancement in the synthesis of amines, including structures similar to this compound. This research highlights the application of graphene derivatives in catalyzing the reduction of nitroarenes, a process essential for producing amines used in drugs, biologically active molecules, and industrial chemicals, thus emphasizing the role of innovative catalysts in green chemistry (Nasrollahzadeh et al., 2020).

Green Chemistry and Environmental Applications

Green Synthesis of N-Methylamines
The synthesis of N-methylamines represents a critical area of research due to their extensive use in pharmaceuticals, agrochemicals, and dyes. A novel approach using Ni/NiO@C nanoalloy catalysts for the selective synthesis of N-methylated compounds via an environmentally friendly method emphasizes the importance of sustainable and efficient chemical processes. This research could inform the synthesis of compounds like this compound, aligning with the goals of green chemistry and sustainable industrial practices (Liu et al., 2021).

Properties

IUPAC Name

N-[(4-iodophenyl)methyl]oxan-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16INO/c13-11-3-1-10(2-4-11)9-14-12-5-7-15-8-6-12/h1-4,12,14H,5-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFHZTVZECQAANN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1NCC2=CC=C(C=C2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16INO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[(4-iodophenyl)methyl]oxan-4-amine
Reactant of Route 2
Reactant of Route 2
N-[(4-iodophenyl)methyl]oxan-4-amine
Reactant of Route 3
Reactant of Route 3
N-[(4-iodophenyl)methyl]oxan-4-amine
Reactant of Route 4
Reactant of Route 4
N-[(4-iodophenyl)methyl]oxan-4-amine
Reactant of Route 5
Reactant of Route 5
N-[(4-iodophenyl)methyl]oxan-4-amine
Reactant of Route 6
Reactant of Route 6
N-[(4-iodophenyl)methyl]oxan-4-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.